molecular formula C17H12ClN3O5 B2491375 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide CAS No. 921899-78-7

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide

Cat. No. B2491375
CAS RN: 921899-78-7
M. Wt: 373.75
InChI Key: ZVGHPFPGRYAHLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide involves several key steps, typically starting with the formation of 1,3,4-oxadiazole rings. This can be achieved through the cyclization of hydrazides and carboxylic acids or their derivatives. For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl derivatives has been reported through the conversion of aromatic acids into esters, hydrazides, and subsequently into 1,3,4-oxadiazole derivatives (Rehman et al., 2013). Another approach involves reacting chloroacetamide derivatives with hydrazine and various other reagents to form the desired 1,3,4-oxadiazole core (Ramalingam et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of 1,3,4-oxadiazole rings, which are known for their stability and biological relevance. The 1,3,4-oxadiazole ring serves as a critical scaffold, impacting the compound's electronic properties and its potential interactions with biological targets. Structural analysis through NMR and X-ray crystallography has been pivotal in confirming the configuration and conformation of these compounds (Boechat et al., 2011).

Chemical Reactions and Properties

The chemical properties of 1,3,4-oxadiazole derivatives are influenced by their functional groups. These compounds participate in various chemical reactions, including nucleophilic substitution and condensation, which can be utilized to introduce different substituents. This adaptability allows for the synthesis of a wide range of derivatives with potential biological activities. For instance, the reactivity of the oxadiazole ring with nucleophiles can lead to the formation of new bonds and the introduction of pharmacophore elements (Siddiqui et al., 2014).

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O5/c18-11-2-4-12(5-3-11)23-8-15(22)19-17-21-20-16(26-17)10-1-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGHPFPGRYAHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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